Essential Free Carboxylic Acid Group for TMEM16A Inhibitory Activity
A comparative evaluation of 5-substituted benzyloxy-2-arylbenzofuran-3-carboxylic acids and their ester analogs revealed a stark functional divergence: compounds with a free carboxylic acid group displayed significant inhibition of TMEM16A, whereas none of the tested ester analogs showed any inhibition [1]. This indicates that the carboxylic acid group is a crucial pharmacophore for this activity.
| Evidence Dimension | TMEM16A/CaCC Inhibition |
|---|---|
| Target Compound Data | Eight compounds (B02, B13, B21, B23, B25, B27, B28, B29) with IC50 < 6 μM |
| Comparator Or Baseline | Ester analogs of final benzofuran derivatives |
| Quantified Difference | Ester analogs showed no inhibition (IC50 > 100 µM, inferred from text) |
| Conditions | Short circuit current measurements in Fischer rat thyroid (FRT) cells expressing human TMEM16A; IC50 calculated using YFP fluorescence plate reader assay |
Why This Matters
This demonstrates that procuring the free acid form, rather than a more readily available or stable ester analog, is mandatory for achieving TMEM16A inhibition, directly impacting experimental design and compound selection for ion channel studies.
- [1] Kumar, S., Namkung, W., Verkman, A., & Sharma, P. K. (2012). Novel 5-substituted benzyloxy-2-arylbenzofuran-3-carboxylic acids as calcium activated chloride channel inhibitors. Bioorganic & Medicinal Chemistry, 20(14), 4237–4244. doi:10.1016/j.bmc.2012.05.074 View Source
